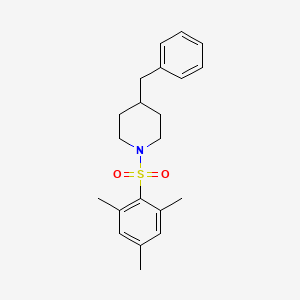![molecular formula C17H23N3O4 B3010365 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone CAS No. 349442-49-5](/img/structure/B3010365.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone is a synthetic molecule that is likely to be a part of a broader class of chemical entities designed for biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the piperazine and morpholine rings are common in medicinal chemistry due to their ability to engage in biological interactions. These motifs are present in the compounds discussed in the papers, which are designed to target various biological pathways and have been evaluated for their therapeutic potential.
Synthesis Analysis
The synthesis of related compounds involves the creation of a library of derivatives, as seen in the substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These compounds are synthesized and then screened for biological activity. The synthesis process typically involves multiple steps, including the formation of the core structure followed by the attachment of various substituents to create a diverse set of molecules for biological evaluation.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various analytical techniques. For instance, the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular conformation, the arrangement of atoms, and the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and biological interactions of these compounds are complex. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, for example, has been identified as a new anti-mycobacterial chemotype, indicating that these molecules can undergo specific reactions with biological targets such as the Mycobacterium tuberculosis H37Rv strain . The interactions often involve the formation or disruption of chemical bonds, which can lead to the inhibition or activation of biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of rings such as piperazine and morpholine contributes to the compounds' solubility, stability, and ability to form hydrogen bonds, as seen in the intra- and inter-molecular hydrogen bonds in the crystal structure of the novel bioactive heterocycle . These properties are crucial for the compounds' biological activity and pharmacokinetic profile, affecting their absorption, distribution, metabolism, and excretion in biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Exploration
(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a compound similar to the one , was synthesized and evaluated for antiproliferative activity. It was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound's structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to analyze intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).
Antimicrobial Activities
A study on derivatives of 1,2,4-Triazole, including compounds with morpholine and piperazine components, found that some synthesized compounds exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Chemical Synthesis Methods
A one-pot Biginelli synthesis was performed to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a simple and efficient method (Bhat et al., 2018).
Antipsychotic Profile
Research on phthalimide and isoindolinone derivatives linked to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl showed potential as antipsychotic agents. The study evaluated these compounds for their in vitro and in vivo activities, including the ability to antagonize apomorphine-induced responses in mice (Norman et al., 1996).
Synthesis and Structural Analysis of Benzoxazines
The synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones was developed, demonstrating the utility of 4H-benzoxazines for synthesizing other medicinally important compounds (Prajapati et al., 2019).
Inhibitors of Enzymes
Morpholylureas, including morpholino(phenylpiperazin-1-yl)methanones, were found to be potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is of interest as potential drugs for leukemia and hormone-related cancers (Flanagan et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withdopamine receptors and α2-adrenergic receptors . These receptors play crucial roles in neuronal signaling and endocrine regulation .
Mode of Action
It is suggested that similar compounds act asdopamine agonists , meaning they bind to dopamine receptors and mimic the action of dopamine . They also display α2-adrenergic antagonist properties , which means they bind to α2-adrenergic receptors and block their activation .
Biochemical Pathways
Dopamine agonists generally influence thedopaminergic pathways in the brain, which are involved in motor control, reward, and several other functions . Antagonists of α2-adrenergic receptors can affect the sympathetic nervous system , influencing processes like blood pressure regulation .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions . Another study suggests that similar compounds can provide protection against seizures .
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(20-7-9-22-10-8-20)19-5-3-18(4-6-19)12-14-1-2-15-16(11-14)24-13-23-15/h1-2,11H,3-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCIBVXSMNJOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

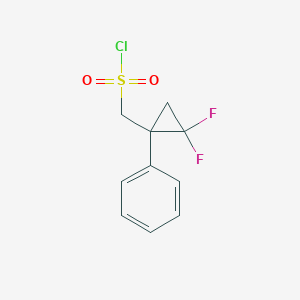
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
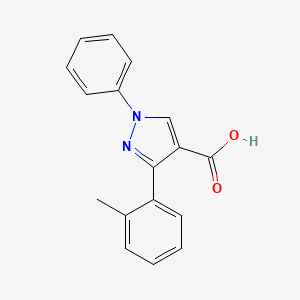
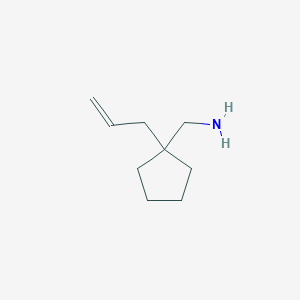
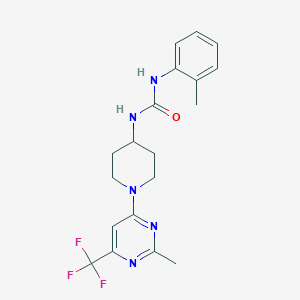
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

